molecular formula C12H15BN2O4 B1441757 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid CAS No. 1425334-89-9

1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid

Cat. No.: B1441757
CAS No.: 1425334-89-9
M. Wt: 262.07 g/mol
InChI Key: UFYPGJMHBDEHNT-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a boronic acid derivative that has gained significant attention in organic chemistry due to its versatile applications in various chemical reactions, particularly in the field of cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyrrolo[2,3-b]pyridine ring system, which is further protected by a tert-butoxycarbonyl (Boc) group.

Biochemical Analysis

Biochemical Properties

1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of serine proteases, thereby inhibiting their activity. Additionally, it can interact with other hydroxyl-containing biomolecules, such as carbohydrates and nucleotides, through similar mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cellular context. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. For example, it can inhibit the activity of serine proteases, leading to alterations in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with target biomolecules. The boronic acid group can form cyclic boronate esters with diols, which are commonly found in the active sites of enzymes and other proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and tert-butyl carbamate. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects, such as enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases, which hydrolyze the tert-butyl carbamate group, leading to the formation of boronic acid and other metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, where it interacts with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, through interactions with targeting proteins. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can affect its localization and activity within the cell .

Preparation Methods

The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of the boronic acid group with the pyrrolo[2,3-b]pyridine ring system, providing distinct reactivity and applications in organic synthesis and beyond.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-7-9(13(17)18)8-5-4-6-14-10(8)15/h4-7,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPGJMHBDEHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=C1C=CC=N2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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